molecular formula C10H16 B14304793 1,3,5-Octatriene, 2,6-dimethyl-, (3Z,5E)- CAS No. 121951-00-6

1,3,5-Octatriene, 2,6-dimethyl-, (3Z,5E)-

Cat. No.: B14304793
CAS No.: 121951-00-6
M. Wt: 136.23 g/mol
InChI Key: NVQRIRLJPCDULK-UHFFFAOYSA-N
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Description

1,3,5-Octatriene, 2,6-dimethyl-, (3Z,5E)- is an organic compound with the molecular formula C10H16 It is a type of octatriene, which is a hydrocarbon containing three double bonds The specific configuration of this compound is denoted by the (3Z,5E) notation, indicating the positions and configurations of the double bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Octatriene, 2,6-dimethyl-, (3Z,5E)- can be achieved through several methods. One common approach involves the use of starting materials such as 2,6-dimethyl-1,5-hexadiene. The reaction typically involves a series of steps including isomerization and dehydrogenation under controlled conditions. Catalysts such as palladium or platinum may be used to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale catalytic processes. The use of continuous flow reactors and high-pressure systems can enhance the efficiency and yield of the desired product. The reaction conditions, including temperature and pressure, are carefully optimized to ensure the selective formation of the (3Z,5E) isomer.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Octatriene, 2,6-dimethyl-, (3Z,5E)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated hydrocarbons.

    Substitution: The compound can undergo substitution reactions where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).

    Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C) is often used.

    Substitution: Halogenation reactions may involve reagents like bromine (Br2) or chlorine (Cl2).

Major Products Formed

    Oxidation: Epoxides, alcohols, or ketones.

    Reduction: Saturated hydrocarbons such as 2,6-dimethyloctane.

    Substitution: Halogenated derivatives like 2,6-dimethyl-1,3,5-octatriene bromide.

Scientific Research Applications

1,3,5-Octatriene, 2,6-dimethyl-, (3Z,5E)- has several applications in scientific research:

    Chemistry: It is used as a model compound to study reaction mechanisms and stereochemistry.

    Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and as a precursor for pharmaceuticals.

    Industry: It is utilized in the synthesis of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,3,5-Octatriene, 2,6-dimethyl-, (3Z,5E)- involves its interaction with molecular targets through its double bonds. The compound can participate in various chemical reactions, forming intermediates that interact with enzymes or other biological molecules. The pathways involved may include electron transfer, radical formation, and covalent bonding with target sites.

Comparison with Similar Compounds

Similar Compounds

    1,3,6-Octatriene, 3,7-dimethyl-, (Z)-: This isomer has a different configuration of double bonds.

    2,6-Dimethyl-1,3,5,7-octatetraene, E,E-: Another isomer with a different arrangement of double bonds.

Uniqueness

1,3,5-Octatriene, 2,6-dimethyl-, (3Z,5E)- is unique due to its specific (3Z,5E) configuration, which imparts distinct chemical and physical properties

Properties

CAS No.

121951-00-6

Molecular Formula

C10H16

Molecular Weight

136.23 g/mol

IUPAC Name

2,6-dimethylocta-1,3,5-triene

InChI

InChI=1S/C10H16/c1-5-10(4)8-6-7-9(2)3/h6-8H,2,5H2,1,3-4H3

InChI Key

NVQRIRLJPCDULK-UHFFFAOYSA-N

Canonical SMILES

CCC(=CC=CC(=C)C)C

Origin of Product

United States

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